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Compound of Interest

Compound Name: Mthfd2-IN-5

Cat. No.: B15615410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological characterization of Mthfd2-IN-5, a potent and selective inhibitor of
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme
that is highly expressed in various cancers and plays a crucial role in one-carbon metabolism,
making it a compelling target for anticancer therapies.

Introduction to MTHFD2 as a Therapeutic Target

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD?2) is a bifunctional enzyme that catalyzes
the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-
formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a critical source
of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential
for DNA replication and cell proliferation.[1] Cancer cells, with their high proliferative rates, are
particularly dependent on this pathway to meet their metabolic demands.[1] Notably, MTHFD2
is highly expressed in embryonic tissues and a wide array of cancers, while its presence is
minimal in most healthy adult tissues, offering a potential therapeutic window.[1] The
overexpression of MTHFD2 has been correlated with poor prognosis in various cancers,
including breast cancer and acute myeloid leukemia (AML).[1]

Discovery of Mthfd2-IN-5
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The discovery of Mthfd2-IN-5 (also referred to as compound 16e) was the result of a
systematic drug discovery campaign that involved the synthesis and evaluation of 2,4-diamino-
6-0x0-1,6-dihydropyrimidin-5-yl ureido-based derivatives.[2][3] The process, detailed in Chang
HH, et al., J Med Chem. 2024, involved extensive structure-activity relationship (SAR) studies
to optimize potency and selectivity for MTHFD2 over its cytosolic isoform MTHFD1.[2][3]

While the specifics of the initial high-throughput screening (HTS) campaign that led to the initial
chemical scaffold are not detailed in the available literature, the subsequent lead optimization
was guided by structural biology.[2] X-ray crystallography of related compounds in complex
with MTHFD2 provided insights into the binding mode and informed the chemical modifications
of the phenyl ring and the tail region of the molecule to enhance potency and selectivity.[2]

A comprehensive cell screening platform was utilized to evaluate the synthesized compounds,
which revealed that acute myeloid leukemia (AML) cells with FLT-3 internal tandem duplication
mutations were particularly sensitive to this class of MTHFD2 inhibitors.[4]
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Discovery workflow for Mthfd2-IN-5.

Synthesis of Mthfd2-IN-5

The detailed, step-by-step synthesis of Mthfd2-IN-5 is described in the primary literature by
Chang HH, et al. in the Journal of Medicinal Chemistry, 2024.[2][3] While the full experimental
details from the publication are not publicly available, the general synthetic approach involves
the construction of the core 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido scaffold
followed by the coupling of substituted side chains.
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The following diagram illustrates a generalized synthetic scheme for a 2,4-diamino-6-oxo-1,6-
dihydropyrimidin-5-yl ureido-based MTHFD2 inhibitor.
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Generalized synthesis of a MTHFD2 inhibitor.

Quantitative Data

Mthfd2-IN-5 has demonstrated potent and selective inhibition of MTHFD2 and significant anti-
proliferative effects in cancer cell lines.

Parameter Value Target/Cell Line Reference
IC50 66 nM MTHFD2 [2]
IC50 1790 nM MTHFD1 [2]
Selectivity

~27-fold - 2]
(MTHFD1/MTHFD2)
GI50 720 nM MOLM-14 (AML) [4]

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of
MTHFD2 inhibitors like Mthfd2-IN-5. The specific conditions for Mthfd2-IN-5 can be found in
Chang HH, et al., J Med Chem. 2024.

MTHFD2 Enzymatic Assay

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15615410?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615410?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01775
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01775
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01775
https://www.bioworld.com/articles/716214-potent-selective-mthfd2-inhibitor-shows-favorable-pk-and-antitumor-efficacy-in-aml-models?v=preview
https://www.benchchem.com/product/b15615410?utm_src=pdf-body
https://www.benchchem.com/product/b15615410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This assay is designed to measure the dehydrogenase activity of MTHFD2 by monitoring the
production of NADH.

¢ Reagents:

o

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 10 mM MgCI2, 1 mM DTT.

[¢]

Recombinant human MTHFD2 enzyme.

o

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

Cofactor: NAD+.

[e]

o

Test compound (Mthfd2-IN-5) dissolved in DMSO.
e Procedure:

o Prepare a reaction mixture containing the assay buffer, MTHFD2 enzyme, and the test
compound at various concentrations.

o Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).
o Incubate the reaction at a controlled temperature (e.g., 37°C).

o Monitor the increase in NADH concentration over time by measuring absorbance at 340
nm or fluorescence.

o Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-
response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of Mthfd2-IN-5 on the proliferation of cancer cells.
e Materials:
o Cancer cell line of interest (e.g., MOLM-14).

o Complete cell culture medium.
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[e]

96-well cell culture plates.

Mthfd2-IN-5 stock solution in DMSO.

o

[¢]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

[¢]

Solubilization buffer (e.g., 10% SDS in 0.01 M HCI).

e Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with serial dilutions of Mthfd2-IN-5 or a vehicle control (DMSO) for a
specified period (e.g., 72 hours).

o Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of
formazan crystals.

o Add the solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the cell viability as a percentage relative to the vehicle-treated control and
determine the GI50 value.[5]

Signaling Pathway and Mechanism of Action

MTHFD?2 is a key enzyme in the mitochondrial one-carbon metabolism pathway. Its inhibition
by Mthfd2-IN-5 disrupts the production of one-carbon units necessary for nucleotide synthesis.
This leads to a depletion of the building blocks for DNA and RNA, causing replication stress,
cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15615410?utm_src=pdf-body
https://www.benchchem.com/product/b15615410?utm_src=pdf-body
https://www.benchchem.com/pdf/Preclinical_Pharmacology_of_MTHFD2_Inhibition_A_Technical_Guide.pdf
https://www.benchchem.com/product/b15615410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

%2}
I
e
—
N
<

Mitochondrial One-Carbon Metabolism

THF

5,10-CH2-THF

Mthfd2-IN-5

MTHFD2

10-CHO-THF

Purine Synthesis
(DNA/RNA)

Click to download full resolution via product page

MTHFD2 signaling and the inhibitory action of Mthfd2-IN-5.

Conclusion

Mthfd2-IN-5 has emerged as a potent and selective inhibitor of MTHFD2 with promising

preclinical activity, particularly in acute myeloid leukemia.[4] Its discovery through systematic
chemical modifications guided by structural biology highlights the power of modern drug
discovery approaches. The detailed quantitative data and representative experimental
protocols provided in this guide serve as a valuable resource for researchers in the fields of
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cancer metabolism and drug development. Further investigation into the clinical potential of
Mthfd2-IN-5 and other MTHFD2 inhibitors is warranted and holds the promise of delivering
novel and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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